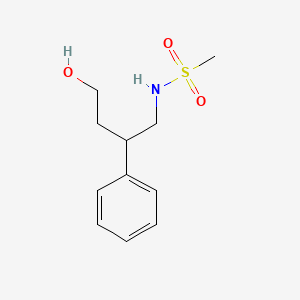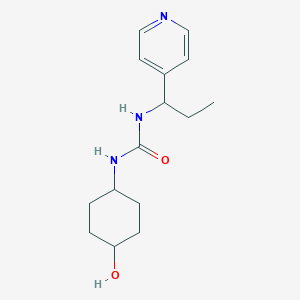![molecular formula C9H13BrO3S2 B6640353 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640353.png)
3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. Specifically, the compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
The compound has been shown to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the suppression of inflammatory cytokine production. Additionally, it has been found to have a low toxicity profile in vitro, suggesting that it may be a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol in lab experiments is its relatively simple synthesis method, which allows for easy preparation and purification of the compound. Additionally, its low toxicity profile makes it a suitable candidate for in vitro and in vivo studies. However, one limitation of the compound is its limited solubility in aqueous solutions, which may pose challenges in certain experimental settings.
Orientations Futures
There are numerous potential future directions for research on 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol. One area of interest is the development of more potent analogs of the compound that may exhibit improved antitumor or anti-inflammatory activity. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to identify potential targets for therapeutic intervention. Finally, there is a need for in vivo studies to assess the efficacy and safety of the compound in animal models, with the ultimate goal of developing a new therapeutic agent for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol involves the reaction of 5-bromo-2-thiophenemethanol with 2-methylpropane-1,3-diol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a sulfonyl chloride to yield the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has shown promise as an anti-inflammatory agent, with studies suggesting that it may have potential in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
3-[(5-bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3S2/c1-7(4-11)5-15(12,13)6-8-2-3-9(10)14-8/h2-3,7,11H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNMTNDUYBZXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CS(=O)(=O)CC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)
![3-[(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methyl]benzamide](/img/structure/B6640300.png)
![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B6640314.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)

![2-[[[1-(2-Phenylethyl)piperidin-4-yl]amino]methyl]cyclopentan-1-ol](/img/structure/B6640338.png)

![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)
